molecular formula C₁₅H₈D₉NO₃S B1154208 3-Descyano Febuxostat-d9

3-Descyano Febuxostat-d9

Cat. No.: B1154208
M. Wt: 300.42
Attention: For research use only. Not for human or veterinary use.
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Description

In Vitro Enzymatic and Chemical Stability Studies

The utility of 3-Descyano Febuxostat-d9 in stability and biotransformation studies is intrinsically linked to the known degradation and metabolic profiles of the parent drug, febuxostat (B1672324). The deuterated analog acts as an indispensable tool for accurately tracking and quantifying the formation of its non-deuterated counterpart under various experimental conditions.

Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Studies on febuxostat have revealed its degradation profile under various stress conditions, which is crucial context for the application of 3-Descyano Febuxostat-d9.

Febuxostat has been found to be largely stable under thermal, photolytic, and basic hydrolytic conditions. researchgate.netresearchgate.net However, it is labile and sensitive to acid hydrolysis and oxidative conditions. researchgate.netoup.comnih.gov Under acidic stress, febuxostat undergoes hydrolysis of its ester and cyano functional groups, leading to the formation of several degradation products. researchgate.net One of these is 3-Descyano Febuxostat, the non-deuterated form of 3-Descyano Febuxostat-d9. pharmaceresearch.com

In this context, 3-Descyano Febuxostat-d9 is used as an internal standard in sophisticated analytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to quantify the formation of the 3-Descyano Febuxostat impurity during these stress studies. Its near-identical chemical properties ensure it behaves similarly during sample extraction and analysis, while its different mass allows for clear differentiation and accurate measurement. clearsynth.com

Table 1: Summary of Febuxostat Stability Under Forced Degradation Conditions
ConditionObservationPrimary Degradation Products Noted in Research
Acid Hydrolysis (e.g., 0.1 N HCl)Significant degradation observed researchgate.netoup.comHydrolysis of ester and cyano groups; formation of 3-Descyano Febuxostat researchgate.net
Alkaline Hydrolysis (e.g., 0.1 N NaOH)Resistant to degradation oup.com; some studies show degradation nih.gov-
Oxidative (e.g., H₂O₂)Degradation observed nih.govOxidative metabolites
ThermalLargely stable researchgate.netoup.com-
PhotolyticLargely stable researchgate.netoup.com-

Febuxostat is extensively metabolized in preclinical models and humans, primarily through oxidation by cytochrome P450 (CYP) enzymes (including CYP1A2, CYP2C8, and CYP2C9) and glucuronidation via uridine diphosphate-glucuronosyltransferase (UGT) enzymes. drugbank.comresearchgate.netpatsnap.com The main metabolic pathways involve the formation of pharmacologically active oxidative metabolites (67M-1, 67M-2, and 67M-4) and their subsequent conjugation. drugbank.comresearchgate.net

While des-cyanation is a known chemical degradation pathway, particularly under acidic conditions, it is not typically documented as a primary enzymatic biotransformation route for febuxostat. researchgate.net Preclinical research investigating the complete metabolic fate of a drug involves identifying all significant metabolites. In such studies, 3-Descyano Febuxostat-d9 would be essential for confirming or ruling out a des-cyanation biotransformation pathway. Researchers can use 3-Descyano Febuxostat-d9 as a reference standard to develop sensitive bioanalytical methods to search for and quantify any trace amounts of the non-deuterated 3-Descyano Febuxostat in biological matrices from preclinical models.

Application in Preclinical Pharmacokinetic and Metabolic Tracing Studies (Non-Human)

The substitution of hydrogen with deuterium (B1214612) atoms creates a heavier, stable isotope-labeled version of the molecule that is ideal for use as a tracer or internal standard in pharmacokinetic and metabolism studies. researchgate.netnih.gov The stronger carbon-deuterium bond can sometimes alter metabolic rates (a phenomenon known as the kinetic isotope effect), but its primary utility in this context is as a mass-distinguishable tracer for analytical quantification. mdpi.com

In vitro systems like liver microsomes and hepatocytes are standard tools in preclinical drug development to study metabolic stability and identify metabolic pathways. nih.govlongdom.org When investigating the potential formation of 3-Descyano Febuxostat from the parent drug in these systems, 3-Descyano Febuxostat-d9 serves as an invaluable analytical tool.

It is used as an internal standard during the analysis of the incubation mixture. clearsynth.com By adding a known amount of 3-Descyano Febuxostat-d9 to the sample before processing, researchers can accurately quantify the formation of any endogenously produced 3-Descyano Febuxostat. The deuterated standard compensates for any loss of analyte during sample extraction and for variations in instrument response, ensuring high precision and accuracy in the results. nih.gov This allows for a definitive characterization of even minor metabolic or degradation pathways within these complex biological systems.

In non-human pharmacokinetic studies, accurate measurement of the parent drug and its key metabolites or impurities in biological fluids like plasma and urine is fundamental. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using LC-MS/MS. nih.govjournaljpri.com

Implications for Pharmaceutical Impurity Control and Quality Assurance Research

3-Descyano Febuxostat is recognized as a process-related impurity and a potential degradation product of febuxostat. synzeal.com Regulatory agencies require that all impurities in a drug substance and its final dosage form be monitored and controlled within strict limits to ensure the safety and quality of the medication.

In this regulatory framework, 3-Descyano Febuxostat-d9 plays a vital role as a reference material. Its primary application is in the development and validation of analytical methods designed for quality control. These methods, typically high-performance liquid chromatography (HPLC) or LC-MS, are used to detect and quantify the amount of the non-deuterated 3-Descyano Febuxostat impurity in batches of febuxostat. ijprajournal.comgoogle.com The deuterated standard allows for the unambiguous identification and precise measurement of the impurity, ensuring that the manufacturing process is consistent and that the final product meets the stringent purity requirements set by pharmacopeias and health authorities. synzeal.com

Establishment of Reference Standards for Impurity Identification and Quantification

In pharmaceutical analysis, reference standards are highly purified compounds used as a benchmark for confirming the identity and measuring the concentration of substances in a sample. The presence of impurities in an API can impact the quality, safety, and efficacy of the final drug product. Therefore, regulatory bodies like the International Council on Harmonisation (ICH) mandate the identification and characterization of impurities present at levels of 0.10% or more.

3-Descyano Febuxostat-d9 is synthesized to serve as an internal standard in bioanalytical methods, particularly those employing mass spectrometry. pharmaffiliates.com The key advantage of using a deuterated internal standard is that it is chemically identical to the analyte of interest (3-Descyano Febuxostat) but has a different mass due to the presence of deuterium atoms. This mass difference allows the standard to be distinguished from the analyte in a mass spectrometer, while its similar chemical behavior ensures that it experiences comparable extraction, ionization, and chromatographic effects. acanthusresearch.com

The use of 3-Descyano Febuxostat-d9 as an internal standard is crucial for accurate quantification because it can compensate for variations in sample preparation and analytical conditions. clearsynth.comkcasbio.com For instance, if a portion of the sample is lost during extraction, an equivalent proportion of the internal standard will also be lost, leaving the ratio of the analyte to the internal standard unchanged. This leads to more precise and accurate measurements of the impurity's concentration.

Below is a table illustrating the typical data provided with a reference standard like 3-Descyano Febuxostat-d9, which is essential for its proper use in impurity analysis.

ParameterSpecificationPurpose
Chemical Name 2-(4-(isobutoxy-d9)phenyl)-4-methylthiazole-5-carboxylic acidProvides the unambiguous chemical identity of the compound.
Molecular Formula C15H8D9NO3SDefines the elemental composition, including the deuterium atoms.
Molecular Weight 300.4 g/mol Indicates the mass of the deuterated compound.
Purity (by HPLC) ≥98%Ensures that the standard itself is not a source of significant impurities.
Isotopic Purity ≥99% atom % DConfirms the high enrichment of deuterium, which is critical for its function as an internal standard.

This table is generated for illustrative purposes based on common specifications for deuterated standards.

Contribution to Regulatory Compliance for Drug-Related Substances

Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent guidelines for the control of impurities in drug substances and products. fda.goveuropa.eu These guidelines require pharmaceutical manufacturers to identify, quantify, and qualify impurities to ensure the safety of the medication. The qualification process involves acquiring and evaluating data to establish the biological safety of an individual impurity at the level specified. fda.gov

The availability of a well-characterized reference standard like 3-Descyano Febuxostat-d9 is a prerequisite for validating analytical methods used for impurity profiling. Method validation demonstrates that an analytical procedure is suitable for its intended purpose, which in this case is the accurate measurement of 3-Descyano Febuxostat in the Febuxostat API or formulated drug product. uspnf.com

The use of 3-Descyano Febuxostat-d9 contributes to regulatory compliance in several ways:

Accurate Quantification: It enables the precise measurement of the 3-Descyano Febuxostat impurity, ensuring that it does not exceed the limits set by regulatory authorities.

Method Validation: It is an essential component in the validation of analytical methods, a key requirement for regulatory submissions. clearsynth.com

Stability Studies: It can be used in stability studies to monitor the formation of the 3-Descyano Febuxostat impurity over time and under various storage conditions.

The following table outlines the typical regulatory thresholds for impurities in new drug substances as per ICH Q3A guidelines, highlighting the importance of precise quantification facilitated by standards like 3-Descyano Febuxostat-d9.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

This table is based on the International Council on Harmonisation (ICH) Q3A(R2) guidelines.

Properties

Molecular Formula

C₁₅H₈D₉NO₃S

Molecular Weight

300.42

Synonyms

2-(4-Isobutoxyphenyl)-4-methylthiazole-5-carboxylic Acid-d9

Origin of Product

United States

Future Research Directions and Emerging Applications of Deuterated Febuxostat Analogs

Development of Advanced Hyphenated Analytical Techniques for Complex Sample Analysis

The analysis of active pharmaceutical ingredients (APIs) and their related substances, including isotopically labeled analogs, in complex matrices necessitates the use of sophisticated analytical methods. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for this purpose. nih.govsaspublishers.com Future research will likely focus on refining these techniques for enhanced sensitivity and selectivity in the analysis of deuterated febuxostat (B1672324) analogs.

The combination of liquid chromatography (LC) with mass spectrometry (MS), particularly using techniques like Ultra-Performance Liquid Chromatography (UPLC) coupled with Time-of-Flight (TOF) mass spectrometry, has proven effective in identifying and characterizing febuxostat and its degradation products. nih.govresearchgate.net For deuterated analogs like 3-Descyano Febuxostat-d9, LC-MS methods are crucial for confirming the molecular weight and tracking the labeled compound during analysis. openaccesspub.org The development of methods with lower limits of detection (LOD) and quantification (LOQ) remains a key objective, allowing for the precise measurement of trace-level impurities and metabolites. nih.gov

Future advancements will likely involve the integration of multi-dimensional chromatography with high-resolution mass spectrometry (HRMS) to resolve co-eluting impurities and provide unambiguous elemental composition data. researchgate.netresearchgate.net Techniques such as gas chromatography-mass spectrometry (GC-MS) may also be further explored for the analysis of any volatile or semi-volatile impurities related to the synthesis of febuxostat and its deuterated analogs. nih.gov

Table 1: Comparison of Hyphenated Analytical Techniques for Febuxostat Analog Analysis
TechniquePrincipleApplication for Deuterated AnalogsKey Advantages
LC-MS/MSSeparates compounds by liquid chromatography, followed by mass analysis for identification and quantification. saspublishers.comPrimary tool for quantifying 3-Descyano Febuxostat-d9 in bioequivalence studies and for impurity profiling. openaccesspub.orgmedchemexpress.cnHigh sensitivity, high selectivity, provides molecular weight and structural information.
UPLC-MS/TOFUtilizes smaller particle columns for higher resolution separation, coupled with high-resolution mass spectrometry. nih.govAccurate mass measurements to confirm the identity of deuterated compounds and characterize unknown degradation products. researchgate.netExcellent resolution, speed, and mass accuracy.
GC-MSSeparates volatile compounds by gas chromatography before mass analysis. nih.govAnalysis of volatile deuterated reagents or potential genotoxic impurities from synthesis. nih.govSuperior separation for volatile compounds, established libraries for identification.
LC-NMRCombines LC separation with Nuclear Magnetic Resonance spectroscopy for direct structural elucidation of separated compounds. saspublishers.comProvides detailed structural information on impurities and metabolites without the need for isolation.Direct and unambiguous structure determination of analytes in a mixture.

Exploration of Isotope-Edited Spectroscopic Methods for Enhanced Structural Information

Isotopic labeling is a powerful strategy for enhancing spectroscopic analysis, a concept known as isotope editing. The presence of deuterium (B1214612) in 3-Descyano Febuxostat-d9 provides a unique probe for structural characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy and, to a lesser extent, mass spectrometry.

In ¹H NMR, the substitution of protons with deuterons simplifies the spectrum by removing corresponding signals, which can be instrumental in assigning complex proton signals in the non-deuterated analog. studymind.co.uk Conversely, ²H NMR (Deuterium NMR) allows for the direct observation of the deuterium signals, confirming the precise location and level of isotopic enrichment. wikipedia.orgsigmaaldrich.com This is particularly valuable for verifying the structural integrity of the labeled standard. For highly deuterated compounds where residual proton signals are weak, Deuterium NMR is an appealing alternative for structure verification. sigmaaldrich.com

Future research could leverage more advanced NMR techniques, such as 2D IR spectroscopy coupled with isotope labeling, to probe subtle conformational changes in febuxostat analogs. researchgate.net Isotope-edited approaches can help differentiate between intermolecular and intramolecular interactions, providing a deeper understanding of the molecule's behavior in solution or when bound to its target enzyme, xanthine (B1682287) oxidase.

Table 2: Isotope-Edited Spectroscopic Methods and Their Applications
Spectroscopic MethodInformation Gained from DeuterationApplication to 3-Descyano Febuxostat-d9
¹H NMRSimplification of spectra due to the absence of signals from deuterated positions, aiding in signal assignment. studymind.co.ukConfirms the absence of protons at the d9-isobutyl group, verifying the labeling pattern.
²H NMRDirect detection of deuterium nuclei, providing information on the location and quantitation of the label. wikipedia.orgsigmaaldrich.comVerifies the site of deuteration and determines the isotopic purity of the compound.
Mass Spectrometry (MS)A predictable mass shift corresponding to the number of deuterium atoms, facilitating the differentiation from non-labeled species.Confirmation of molecular weight (M+9) and use as an internal standard in quantitative mass spectrometry.

Innovation in Scalable Synthetic Methodologies for Deuterated Pharmaceutical Impurities

The synthesis of deuterated compounds, particularly for use as analytical standards or as active pharmaceutical ingredients, presents unique challenges. researchgate.net Key objectives include achieving high levels of deuterium incorporation at specific sites, ensuring chemical and isotopic purity, and developing scalable, cost-effective processes. nih.gov The synthesis of a deuterated impurity standard like 3-Descyano Febuxostat-d9 requires precise control over the synthetic route. symeres.com

Current methods for deuterium labeling often involve the use of deuterated reagents, such as deuterated solvents (e.g., D₂O) or deuterated reducing agents, or the synthesis from deuterated precursors. simsonpharma.com Innovations in this area are focused on developing more efficient and selective catalytic methods. For instance, metal-catalyzed hydrogen-deuterium (H/D) exchange reactions using inexpensive deuterium sources like D₂O are gaining traction for their potential in large-scale synthesis. nih.gov

Future research will aim to develop robust and reliable methodologies for the industrial-scale preparation of deuterated APIs and their impurities. nih.gov This includes the development of continuous flow processes and novel catalytic systems that can operate under milder conditions with higher selectivity, thereby reducing the formation of unwanted isotopologues and chemical impurities. The ability to produce high-purity standards like 3-Descyano Febuxostat-d9 is essential for the quality control and regulatory compliance of the final drug product. symeres.comsynzeal.com

Table 3: Synthetic Strategies for Deuterated Compounds
MethodologyDescriptionAdvantagesChallenges
Use of Deuterated PrecursorsBuilding the target molecule from starting materials that already contain deuterium at the desired positions. simsonpharma.comHigh isotopic purity and site-selectivity.Availability and cost of deuterated starting materials.
Deuterated ReagentsIntroducing deuterium in a specific synthetic step using reagents like deuterated solvents (D₂O), acids, or reducing agents (e.g., NaBD₄). simsonpharma.comRelatively straightforward for specific functional group transformations.Potential for H/D scrambling; cost of reagents.
Catalytic H/D ExchangeUsing a metal catalyst (e.g., Iron, Ruthenium) to facilitate the exchange of hydrogen atoms with deuterium from a source like D₂ gas or D₂O. nih.govPotentially more cost-effective and scalable; can be used for late-stage deuteration. researchgate.netControlling selectivity and preventing over-deuteration.

Contribution to Understanding Chemical Degradation Mechanisms of Febuxostat and its Analogs

Understanding the degradation pathways of a drug is a critical component of pharmaceutical development, ensuring its stability, safety, and efficacy. Forced degradation studies, conducted under stress conditions such as acid, base, oxidation, heat, and light, are used to identify potential degradation products. nih.govoup.com Several studies have identified degradation products of febuxostat resulting from the hydrolysis of its ester and cyano functional groups. researchgate.netsemanticscholar.org

Deuterated analogs like 3-Descyano Febuxostat-d9 can serve as powerful mechanistic probes in these studies. By tracking the mass of the degradation fragments using LC-MS, researchers can determine which parts of the molecule, specifically the deuterated isobutyl group, are retained or lost during a particular degradation reaction. This provides direct evidence for the proposed degradation pathways.

For example, if a degradation product is found to have retained the full d9-label, it indicates that the isobutyl side chain remained intact during that specific reaction. Conversely, the absence of the label would point to a reaction involving this part of the molecule. This information is invaluable for building a comprehensive degradation map for febuxostat and for developing stable formulations. The kinetic isotope effect, where C-D bonds are typically stronger and react slower than C-H bonds, can also be studied to provide further insight into reaction mechanisms.

Table 4: Febuxostat Degradation and the Role of Deuterated Analogs
Stress ConditionObserved DegradationPotential Contribution of 3-Descyano Febuxostat-d9
Acid HydrolysisLabile; hydrolysis of ester and cyano groups reported. researchgate.netoup.comsemanticscholar.orgTracing the d9-label in degradation products via MS to confirm if the isobutyl ether linkage is stable under acidic conditions.
Alkaline HydrolysisSignificant degradation observed. nih.govMechanistic studies to determine if the isobutyl group is involved in base-mediated degradation pathways.
Oxidation (e.g., H₂O₂)Significant degradation observed. nih.govoup.comInvestigating whether oxidation occurs on the thiazole (B1198619) ring, the phenyl ring, or the isobutyl side chain by tracking the deuterated fragment.
PhotolysisDegradation observed under acidic/alkaline photolytic conditions. nih.govElucidating photolytic cleavage sites by identifying whether fragments are deuterated or not.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.